molecular formula C15H21N7O4 B2898589 ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate CAS No. 1070807-04-3

ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2898589
CAS No.: 1070807-04-3
M. Wt: 363.378
InChI Key: KYCVKNPYQFDXBO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core. This structure is substituted with an ethyl group at position 3 of the triazole ring and an acetyl-piperazine-ethyl carboxylate chain at position 4. Its molecular formula is C₁₈H₂₃N₇O₅, with a molecular weight of 425.4 g/mol (estimated based on structural analogs in ).

Properties

IUPAC Name

ethyl 4-[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O4/c1-3-22-13-12(17-18-22)14(24)21(10-16-13)9-11(23)19-5-7-20(8-6-19)15(25)26-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVKNPYQFDXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCN(CC3)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazolopyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold is synthesized via condensation of 5-amino-1H-1,2,4-triazole with a β-diketone derivative. For the 3-ethyl substituent, ethyl 3-oxo-3-ethylpropanoate serves as the diketone precursor:

Reaction Scheme:
$$
\text{5-Amino-1H-1,2,4-triazole} + \text{Ethyl 3-oxo-3-ethylpropanoate} \xrightarrow{\text{AcOH, reflux}} \text{3-Ethyl-7-hydroxy-triazolo[4,5-d]pyrimidine}
$$

Conditions:

  • Solvent: Acetic acid
  • Temperature: Reflux (110–120°C)
  • Time: 6–8 hours
  • Yield: 70–80%

Chlorination at Position 7

The hydroxyl group at position 7 is replaced with chlorine using phosphoryl chloride (POCl₃), enhancing reactivity for subsequent substitutions:

Reaction Scheme:
$$
\text{3-Ethyl-7-hydroxy-triazolo[4,5-d]pyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{3-Ethyl-7-chloro-triazolo[4,5-d]pyrimidine}
$$

Conditions:

  • Solvent: Excess POCl₃
  • Temperature: Reflux (80–90°C)
  • Time: 4–6 hours
  • Yield: 85–90%

Synthesis of the Acetyl-Piperazine Side Chain

The acetyl-piperazine-ethyl carboxylate moiety is prepared through sequential acylation and substitution:

Step 1: Acylation of Piperazine
Ethyl piperazine-1-carboxylate reacts with bromoacetyl bromide to introduce the acetyl spacer:
$$
\text{Ethyl piperazine-1-carboxylate} + \text{Bromoacetyl bromide} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ethyl 4-(bromoacetyl)piperazine-1-carboxylate}
$$

Conditions:

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (Et₃N)
  • Temperature: 0°C to room temperature
  • Yield: 75–85%

Step 2: Ammonolysis
The bromide is displaced with aqueous ammonia to generate the primary amine:
$$
\text{Ethyl 4-(bromoacetyl)piperazine-1-carboxylate} + \text{NH}_3 \xrightarrow{\text{MeOH}} \text{Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate}
$$

Conditions:

  • Solvent: Methanol
  • Temperature: 50–60°C
  • Time: 12–24 hours
  • Yield: 60–70%

Coupling of Triazolopyrimidine and Side Chain

The chloro-triazolopyrimidine undergoes nucleophilic substitution with the amine-functionalized side chain:
$$
\text{3-Ethyl-7-chloro-triazolo[4,5-d]pyrimidine} + \text{Ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate} \xrightarrow{\text{DMF, Et}_3\text{N}} \text{Target Compound}
$$

Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Triethylamine
  • Temperature: 80–90°C
  • Time: 8–12 hours
  • Yield: 50–65%

Optimization and Comparative Analysis

Catalytic and Solvent Effects

The use of sodium ethoxide (NaOEt) as a catalyst in analogous aza-Wittig reactions improves cyclization efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents.

Table 1: Comparative Yields Under Varied Conditions

Step Solvent Catalyst Yield (%) Reference
Core Condensation Acetic acid None 70–80
Chlorination POCl₃ None 85–90
Amine Substitution DMF Et₃N 50–65
Aza-Wittig Alternative THF NaOEt 75–85

Spectroscopic Characterization

Post-synthesis validation includes:

  • ¹H NMR : Resonances for ethyl groups (δ 1.2–1.4 ppm), piperazine protons (δ 3.4–3.6 ppm), and triazolopyrimidine aromatic protons (δ 8.1–8.3 ppm).
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1680–1720 cm⁻¹) and triazole rings (1550–1600 cm⁻¹).

Challenges and Mitigation Strategies

  • Low Amine Reactivity : Steric hindrance from the piperazine group reduces substitution efficiency. Mitigated by using excess amine and elevated temperatures.
  • Byproduct Formation : Hydrolysis of the chloro intermediate during substitution. Controlled by anhydrous conditions and molecular sieves.
  • Purification Complexity : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group in the piperazine moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Similar triazolopyrimidine esters undergo hydrolysis to enhance solubility or modify bioactivity .

Reaction Type Reagents/Conditions Product Key References
Acidic hydrolysisHCl (aq.), refluxCarboxylic acid derivative
Basic hydrolysisNaOH (aq.), ethanolSodium carboxylate salt

For example, hydrolysis of the ester group could produce 4-(2-(3-ethyl-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylic acid , which may serve as an intermediate for further functionalization.

Nucleophilic Substitution

The acetyl linker and piperazine nitrogen atoms are potential sites for nucleophilic substitution. The acetyl group may react with amines or alcohols to form amides or esters, respectively .

Reaction Site Reagents Product Key References
Acetyl groupThionyl chloride (SOCl₂), followed by aminesAmide derivatives
Piperazine nitrogenAlkyl halides (e.g., CH₃I)N-alkylated piperazine

For instance, treatment with thionyl chloride converts the acetyl group to an acid chloride, which can then react with amines like methylamine to form 4-(2-(3-ethyl-7-oxo-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxamide .

Cyclocondensation and Ring-Opening Reactions

The triazolopyrimidine core may participate in cyclocondensation or ring-opening reactions. Triazole rings are known to undergo ring-opening under strong acidic or oxidizing conditions, forming pyrimidine derivatives .

Reaction Type Conditions Product Key References
Ring-opening of triazoleHNO₃, H₂SO₄Pyrimidine diamine derivatives
CyclocondensationCu-catalyzed azide-alkyne cycloaddition (CuAAC)Fused heterocycles

Oxidation and Reduction

The 7-oxo group in the triazolopyrimidine core may undergo reduction to form hydroxyl or amine derivatives. Conversely, oxidation could modify substituents on the heterocycle .

Reaction Type Reagents Product Key References
Reduction of oxo groupNaBH₄, LiAlH₄7-Hydroxy or 7-amino derivatives
Oxidation of ethyl groupKMnO₄, acidic conditionsCarboxylic acid substituent

Coupling Reactions

The piperazine nitrogen or acetyl group can act as a coupling partner in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .

Reaction Type Catalyst/Reagents Product Key References
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivatives

Stability and Degradation Pathways

Under physiological conditions, the compound may degrade via:

  • Hydrolysis of the ester group in plasma (half-life dependent on pH and enzymes) .
  • Oxidation of the triazole ring by cytochrome P450 enzymes, forming N-oxide derivatives .

Key Research Findings

  • Synthetic Flexibility : The compound’s piperazine and acetyl groups enable diverse modifications, making it a versatile scaffold for drug discovery .
  • Bioactivity Modulation : Hydrolysis of the ester to a carboxylic acid enhances solubility and alters pharmacokinetic properties .
  • Heterocycle Reactivity : The triazolopyrimidine core is stable under mild conditions but reactive toward strong nucleophiles or electrophiles .

Scientific Research Applications

The compound ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate is a complex heterocyclic organic molecule that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the applications of this compound, focusing on its biological activities, synthesis, and potential therapeutic uses, supported by data tables and documented case studies.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising application in developing new antibiotics .

Anticancer Potential

The triazolo-pyrimidine scaffold is also linked to anticancer activities. In vitro studies have shown that compounds containing this moiety can inhibit the proliferation of cancer cells. For instance, a case study highlighted the ability of similar compounds to induce apoptosis in breast cancer cell lines . The ethyl derivative may enhance this effect due to its unique substituents.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Research indicates that certain triazole derivatives can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:

  • Formation of the triazolo-pyrimidine core.
  • Acetylation to introduce the acetyl group.
  • Final piperazine carboxylation.

Table: Synthetic Pathway Overview

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives
2AcetylationAcetic anhydride
3CarboxylationPiperazine derivatives

Case Study 1: Antimicrobial Evaluation

In a controlled study published in Antibiotics, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Case Study 2: Cancer Cell Line Study

A recent investigation into the anticancer activity of this compound revealed that it significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways . These findings support further exploration into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,5-d]pyrimidine Derivatives

Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate (CAS 893934-12-8)
  • Molecular Formula : C₂₁H₂₅N₇O₆
  • Molecular Weight : 471.5 g/mol
  • Key Differences :
    • Substituent at position 3: 3,4-dimethoxyphenyl group instead of ethyl.
    • Increased molecular weight due to methoxy groups and extended aromaticity.
  • No melting point, solubility, or bioactivity data is reported for either compound in the evidence.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
  • Example : Compound 6 from (2-(2-aryl-5-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-9-yl)acetonitrile).
    • Core Structure : Pyrazolo-triazolo-pyrimidine instead of triazolo-pyrimidine.
    • Functional Groups : Aryl and methyl substituents; acetonitrile side chain.
    • Synthetic Route : Prepared via hydrazine and aromatic aldehyde reactions, differing from the acetyl-piperazine linkage in the target compound .

Isomerization and Stability Considerations

  • highlights isomerization in pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6 and 8 ).
    • The triazolo[4,5-d]pyrimidine core in the target compound is less prone to isomerization compared to pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines due to fixed ring positions .
    • Stability may be influenced by the electron-withdrawing acetyl-piperazine group, which could reduce ring strain.

Functional Group Variations in Related Heterocycles

Thiazolo[3,2-a]pyrimidine Derivatives
  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ().
    • Core Structure : Thiazolo-pyrimidine with a benzylidene substituent.
    • Functional Groups : Trimethoxybenzylidene and phenyl groups; ester at position 5.
    • Crystallographic Data : Orthorhombic crystal system (space group Pna2₁), lattice parameters a = 15.38 Å, b = 12.44 Å, c = 12.95 Å .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
  • Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (). Core Structure: Imidazo-pyridine with a tetrahydro ring. Functional Groups: Nitrophenyl, phenethyl, and cyano groups. Physical Properties: Melting point 243–245°C; molecular weight 51% purity .

Data Tables

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 3 Key Functional Groups
Ethyl 4-(2-(3-ethyl-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate (Target Compound) C₁₈H₂₃N₇O₅ 425.4* Ethyl Acetyl-piperazine-ethyl ester
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetyl)piperazine-1-carboxylate C₂₁H₂₅N₇O₆ 471.5 3,4-Dimethoxyphenyl Acetyl-piperazine-ethyl ester

*Estimated based on analog in .

Table 2: Physical Properties of Heterocyclic Analogs

Compound Class Example Compound (Source) Melting Point (°C) Purity (%) Key Spectral Data (NMR, IR)
Tetrahydroimidazo-pyridine Diethyl 8-cyano-7-(4-nitrophenyl)... () 243–245 51 ¹H/¹³C NMR, IR (CN, C=O)
Thiazolo-pyrimidine Ethyl 7-methyl-3-oxo-5-phenyl... () N/A N/A Single-crystal XRD

Key Research Findings

Synthetic Flexibility : The acetyl-piperazine-ethyl carboxylate side chain in the target compound allows modular substitution, as seen in , where aryl groups are introduced at position 3 .

Stability Advantage : The triazolo[4,5-d]pyrimidine core offers greater structural rigidity compared to isomerizable pyrazolo-triazolo-pyrimidines () .

Functional Group Impact : Lipophilic substituents (e.g., methoxy in ) may enhance bioavailability, while polar groups (e.g., nitrophenyl in ) could influence target binding .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including cyclization of triazolopyrimidine cores and functionalization of the piperazine moiety. Key steps include:

  • Use of palladium on carbon (Pd/C) for hydrogenation or coupling reactions .
  • Temperature control (195–230°C) to stabilize reactive intermediates .
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility . Yield optimization requires precise stoichiometric ratios, inert atmosphere (e.g., nitrogen), and real-time monitoring via thin-layer chromatography (TLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : To verify proton and carbon environments, particularly the triazole, pyrimidine, and piperazine groups .
  • Mass Spectrometry (MS) : For molecular weight confirmation and detection of side products .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (typically ~95%) and isolate impurities .

Q. What solvents are compatible with this compound for experimental use?

The compound is soluble in polar aprotic solvents (e.g., DMF, DCM) but exhibits variable solubility in alcohols or water. Solvent selection should align with reaction requirements:

  • DMF : For high-temperature reactions .
  • DCM : For low-temperature or acid-sensitive reactions . Empirical solubility testing is recommended due to limited published data .

Advanced Research Questions

Q. How do structural modifications in analogous triazolopyrimidine derivatives influence their biological activity?

Structure-activity relationship (SAR) studies highlight critical functional groups:

Modification Biological Impact Reference Compound
Ethyl group at position 3Enhances metabolic stability3-Ethyl-6-methyl-triazolo-pyrimidine
Methoxy substituentsIncreases binding affinity to kinase targetsPKI-402 (morpholine-triazole analog)
Piperazine linkageImproves solubility and bioavailability7-Acetyl-triazolo-pyrimidine
Computational modeling (e.g., molecular docking) can predict modifications for targeted activity .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized assays : Use enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization for consistent readouts .
  • Batch-to-batch purity validation : HPLC-MS to ensure ≥95% purity .
  • Positive controls : Compare with structurally validated analogs (e.g., 4-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine) .

Q. What advanced techniques are used to study the compound's mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to targets like kinases .
  • X-ray crystallography : Resolves 3D conformation for target engagement analysis .
  • Metabolomic profiling : Identifies metabolic pathways affected by the compound (e.g., via LC-MS/MS) .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Critical parameters include:

  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent decomposition .
  • Catalyst screening : Test Pd/C vs. copper iodide for regioselectivity .
  • Temperature gradients : Gradual heating (e.g., 5°C/min) reduces undesired cyclization . Side products (e.g., de-ethylated analogs) can be characterized via MS/MS fragmentation .

Data Contradiction Analysis

Discrepancies in reported bioactivities may stem from:

  • Assay sensitivity : Low-concentration effects (<10 µM) in cell-based vs. enzyme assays .
  • Impurity profiles : Residual solvents (e.g., DMF) may inhibit cellular uptake .
  • Species-specific responses : Murine vs. human cell line variability .

Methodological Recommendations

  • Dose-response curves : Use ≥6 concentrations to establish IC50 values .
  • Cross-laboratory validation : Replicate studies with independent batches .
  • Data transparency : Publish raw chromatograms and spectra for peer validation .

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